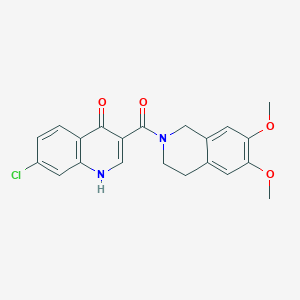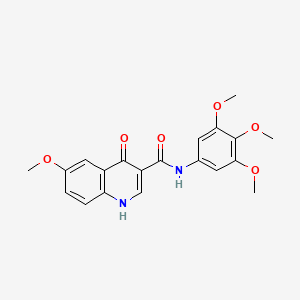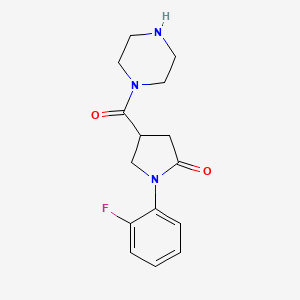![molecular formula C20H20N2O4 B10986659 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine](/img/structure/B10986659.png)
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is a synthetic compound that combines the structural features of indole, benzyl ether, and beta-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine typically involves multiple steps:
Synthesis of 5-(benzyloxy)-1H-indole: This can be achieved by reacting 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Acetylation: The 5-(benzyloxy)-1H-indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Beta-Alanine: The acetylated product is coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The indole ring can be reduced under specific conditions to form a dihydroindole derivative.
Substitution: The benzyl ether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted benzyl ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity or selectivity, while the beta-alanine moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(methoxy)-1H-indol-1-yl]acetyl}-beta-alanine: Similar structure but with a methoxy group instead of a benzyloxy group.
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-glycine: Similar structure but with glycine instead of beta-alanine.
Uniqueness
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzyloxy group can enhance lipophilicity and membrane permeability, while the beta-alanine moiety can improve solubility and bioavailability.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-10-8-20(24)25)13-22-11-9-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-7,9,11-12H,8,10,13-14H2,(H,21,23)(H,24,25) |
InChI Key |
WTJQKSYIGKJTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10986577.png)
![N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986585.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986591.png)



![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10986609.png)

![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986626.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10986631.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B10986646.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide](/img/structure/B10986662.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10986679.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986681.png)
